
N,N'-1,2-propanediylbis(3-phenylacrylamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-1,2-propanediylbis(3-phenylacrylamide), also known as PPDPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N,N'-1,2-propanediylbis(3-phenylacrylamide) is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell growth and division. N,N'-1,2-propanediylbis(3-phenylacrylamide) has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. Additionally, N,N'-1,2-propanediylbis(3-phenylacrylamide) has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N,N'-1,2-propanediylbis(3-phenylacrylamide) has been shown to have a range of biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that N,N'-1,2-propanediylbis(3-phenylacrylamide) can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N,N'-1,2-propanediylbis(3-phenylacrylamide) has also been shown to inhibit the growth of fungal and bacterial strains, including Candida albicans and Staphylococcus aureus. In vivo studies have shown that N,N'-1,2-propanediylbis(3-phenylacrylamide) can reduce tumor growth and metastasis in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N,N'-1,2-propanediylbis(3-phenylacrylamide) is its versatility in various fields, including drug discovery, materials science, and catalysis. Additionally, N,N'-1,2-propanediylbis(3-phenylacrylamide) is relatively easy to synthesize and can be obtained in high yields. However, one limitation of N,N'-1,2-propanediylbis(3-phenylacrylamide) is its potential toxicity, which may limit its use in certain applications. Further studies are needed to determine the optimal concentration and duration of exposure for N,N'-1,2-propanediylbis(3-phenylacrylamide) in various experimental systems.
Orientations Futures
There are several future directions for research on N,N'-1,2-propanediylbis(3-phenylacrylamide). One area of interest is the development of N,N'-1,2-propanediylbis(3-phenylacrylamide)-based materials with unique properties, such as high thermal stability and good solubility. Additionally, further studies are needed to elucidate the mechanism of action of N,N'-1,2-propanediylbis(3-phenylacrylamide) and its potential applications in drug discovery. Finally, the potential toxicity of N,N'-1,2-propanediylbis(3-phenylacrylamide) should be further investigated to ensure its safe use in various experimental systems.
Méthodes De Synthèse
N,N'-1,2-propanediylbis(3-phenylacrylamide) can be synthesized through a simple reaction between 3-phenylacryloyl chloride and 1,2-diaminopropane in the presence of a base catalyst. The resulting product is a white crystalline powder that is soluble in organic solvents such as chloroform and dichloromethane.
Applications De Recherche Scientifique
N,N'-1,2-propanediylbis(3-phenylacrylamide) has been studied extensively for its potential applications in various fields, including drug discovery, materials science, and catalysis. In drug discovery, N,N'-1,2-propanediylbis(3-phenylacrylamide) has been shown to exhibit anticancer, antifungal, and antibacterial activity. In materials science, N,N'-1,2-propanediylbis(3-phenylacrylamide) has been used to synthesize novel polymers with unique properties, such as high thermal stability and good solubility. In catalysis, N,N'-1,2-propanediylbis(3-phenylacrylamide) has been used as a ligand in metal-catalyzed reactions, leading to improved yields and selectivity.
Propriétés
IUPAC Name |
(E)-3-phenyl-N-[2-[[(E)-3-phenylprop-2-enoyl]amino]propyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-17(23-21(25)15-13-19-10-6-3-7-11-19)16-22-20(24)14-12-18-8-4-2-5-9-18/h2-15,17H,16H2,1H3,(H,22,24)(H,23,25)/b14-12+,15-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEFYKGXVQGSMM-QUMQEAAQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=CC=CC=C1)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=CC=CC=C1)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(1,3-benzodioxol-5-yl)vinyl]-6-iodo-3-(3-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B5325524.png)
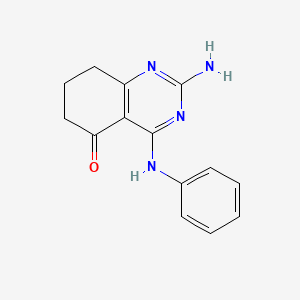
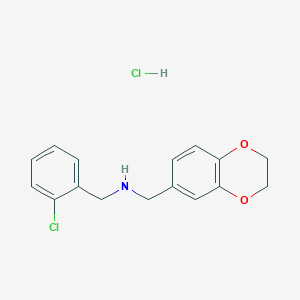
![3,4-difluoro-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5325544.png)
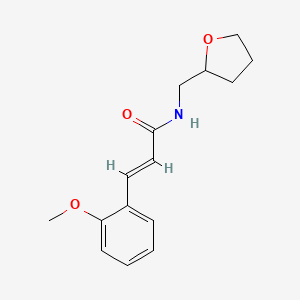
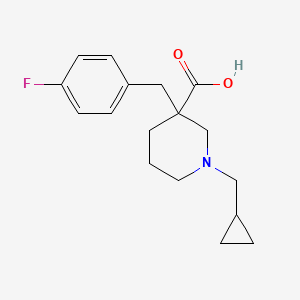
![1-[3-(4-isopropylphenyl)acryloyl]-1H-benzimidazole](/img/structure/B5325567.png)
![ethyl 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinate](/img/structure/B5325575.png)
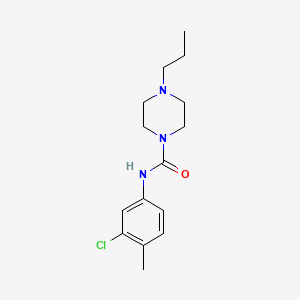
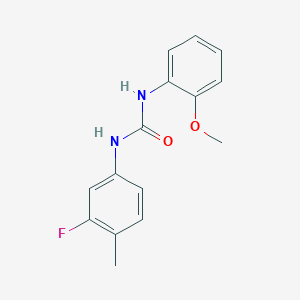
![4-benzyl-3-ethyl-1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5325594.png)
![1-[(4-isopropylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5325605.png)
![5-{[(2-ethoxyphenyl)amino]carbonyl}-1,3-phenylene diacetate](/img/structure/B5325610.png)
![methyl {2-methoxy-6-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetate](/img/structure/B5325619.png)